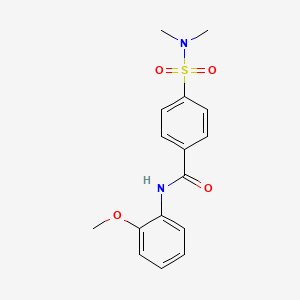

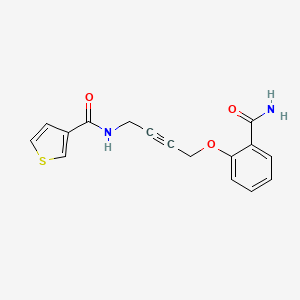

4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the exact synthesis process for “4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide” is not available, related compounds such as (2-Methoxyphenyl)ethynes react with aryl or alkyl halides to give disubstituted alkynes which are converted into the corresponding 2-substituted benzo[]furans on treatment with lithium iodide in 2,4,6-trimethylpyridine .

Scientific Research Applications

Synthesis and Chemical Applications

A study conducted by Owton et al. (1995) describes the synthesis of novel compounds through a series of chemical reactions involving 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide derivatives. The research highlights the potential of these compounds in the synthesis of natural products and drugs, showcasing their importance in chemical synthesis and drug discovery processes (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

Material Science and Polymer Research

Patil et al. (2011) explored the synthesis of new polyamides containing quinoxaline moiety, starting from 4-methoxybenzaldehyde, which is structurally related to this compound. The study discusses the potential applications of these polyamides in material science, particularly in the development of new materials with enhanced thermal stability and specific mechanical properties (Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011).

Photodynamic Therapy and Cancer Research

Pişkin, Canpolat, and Öztürk (2020) developed a new zinc phthalocyanine derivative substituted with new benzenesulfonamide derivative groups containing Schiff base. The study emphasizes the potential of this derivative in photodynamic therapy for cancer treatment, demonstrating its high singlet oxygen quantum yield and suitable properties for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure Analysis

Demir et al. (2015) conducted a detailed study on the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide. The research includes X-ray diffraction and DFT calculations to analyze the molecular geometry and electronic properties, providing insights into the chemical reactivity and antioxidant properties of the compound (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).

Mechanism of Action

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-18(2)23(20,21)13-10-8-12(9-11-13)16(19)17-14-6-4-5-7-15(14)22-3/h4-11H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEXOLAFFDEMJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2721723.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721724.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2721729.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2721732.png)

![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)